N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine

描述

Molecular Architecture and Functional Group Composition

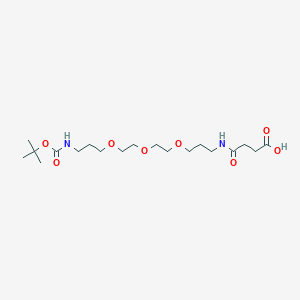

The molecular architecture of this compound exhibits a carefully orchestrated arrangement of functional groups that collectively define its chemical behavior and synthetic utility. The compound features a linear backbone comprising thirteen carbon atoms interrupted by three strategically positioned oxygen atoms at positions 4, 7, and 10, creating a polyethylene glycol-like segment that imparts significant flexibility and water solubility characteristics. This trioxa configuration represents a critical design element, as the ether linkages introduce conformational freedom while maintaining chemical stability under standard synthetic conditions.

The terminal regions of the molecule display contrasting functional group characteristics that enable orthogonal reactivity patterns essential for complex synthetic transformations. At one terminus, the tert-butyloxycarbonyl protecting group shields a primary amine functionality, providing temporary protection that can be selectively removed under mildly acidic conditions. This protecting group strategy represents a fundamental principle in modern organic synthesis, allowing for sequential functionalization without interference from competing reactive sites. The tert-butyloxycarbonyl group's bulky structure and electronic properties ensure high selectivity during deprotection reactions while maintaining stability under basic and neutral conditions commonly encountered in synthetic sequences.

The opposite terminal region incorporates a succinyl moiety, consisting of a four-carbon dicarboxylic acid derivative where one carboxyl group forms an amide linkage with the polyether backbone. This succinyl component introduces a significant degree of hydrophilicity and provides an additional reactive site for further chemical elaboration. The presence of the free carboxylic acid functionality enables straightforward conjugation reactions with amine-containing molecules through standard amide coupling methodologies, making this compound particularly valuable in bioconjugation applications where precise molecular spacing and orientation are critical parameters.

| Functional Group | Position | Chemical Formula | Key Properties |

|---|---|---|---|

| tert-Butyloxycarbonyl | N-terminal | C5H9O2 | Acid-labile protecting group |

| Trioxa spacer | Central backbone | C10H20O3 | Flexible, hydrophilic linker |

| Succinyl group | C-terminal | C4H5O4 | Reactive carboxylic acid |

| Primary amine | Protected N-terminus | NH2 | Nucleophilic center |

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonym Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex polyfunctional molecules, resulting in the formal designation 17-Oxo-6,9,12-trioxa-2,16-diazaeicosanedioic acid 1-(1,1-dimethylethyl)ester. This systematic name provides complete structural information through its hierarchical description of the carbon backbone, heteroatom positions, and functional group substitution patterns. The numerical prefix system clearly delineates the positions of oxygen atoms within the chain structure, while the suffix components specify the nature and location of nitrogen-containing functionalities.

属性

IUPAC Name |

4-[3-[2-[2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]ethoxy]ethoxy]propylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36N2O8/c1-19(2,3)29-18(25)21-9-5-11-27-13-15-28-14-12-26-10-4-8-20-16(22)6-7-17(23)24/h4-15H2,1-3H3,(H,20,22)(H,21,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHQDNQOODHVLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCOCCOCCOCCCNC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619335 | |

| Record name | 2,2-Dimethyl-4,20-dioxo-3,9,12,15-tetraoxa-5,19-diazatricosan-23-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250612-31-8 | |

| Record name | 2,2-Dimethyl-4,20-dioxo-3,9,12,15-tetraoxa-5,19-diazatricosan-23-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Key Properties of TTDDA:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₆N₂O₃ |

| Solubility | Polar solvents (DMF, DMSO) |

| Reactivity | Nucleophilic amines |

Boc Protection of Primary Amine

The primary amine is selectively protected using di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions:

- Reagents : Boc₂O (1.1 equiv), TEA (1.2 equiv)

- Solvent : Dichloromethane (DCM)

- Temperature : 0°C → RT, 12 hours

- Yield : ~85%

Succinylation of Secondary Amine

The secondary amine undergoes succinylation with succinic anhydride to introduce a carboxylic acid handle:

- Reagents : Succinic anhydride (1.2 equiv), DIPEA (2.0 equiv)

- Solvent : DMF

- Temperature : RT, 6 hours

- Yield : ~78%

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the amine on the anhydride, forming an amide bond and releasing a carboxylate.

Purification and Isolation

Crude product is purified via column chromatography (silica gel, gradient elution with DCM/MeOH) or recrystallization from ethyl acetate/hexane.

| Method | Purity (%) |

|---|---|

| HPLC | ≥95 |

| ¹H-NMR | >98 |

Comparative Analysis of Synthetic Routes

| Parameter | Boc Protection Step | Succinylation Step |

|---|---|---|

| Reagent | Boc₂O | Succinic anhydride |

| Base | TEA | DIPEA |

| Solvent | DCM | DMF |

| Reaction Time | 12 hours | 6 hours |

| Yield | 85% | 78% |

Applications in Drug Delivery Systems

This compound’s bifunctionality enables conjugation with:

- Carbohydrates (e.g., lactose for targeted delivery).

- Fluorescent probes (e.g., carbon dots for imaging).

- Chemotherapeutic agents (e.g., doxorubicin via amide bonds).

Case Study :

In a 2020 study, the compound was used to synthesize bifunctional carbon dots for pH-responsive drug release, achieving 60% DOX payload efficiency.

Challenges and Optimization

- Selectivity : Competing reactions during succinylation require precise stoichiometry.

- Solubility : DMF enhances reactivity but complicates purification.

- Storage : Stable at -20°C under inert atmosphere for >2 years.

化学反应分析

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to generate a free amine for subsequent reactions.

Reaction Conditions :

-

Reagent : 30% trifluoroacetic acid (TFA) in dichloromethane (DCM)

-

Yield : Quantitative conversion to the deprotected amine (compound 4 in Scheme 1 of ).

Applications :

-

Intermediate for conjugating biomolecules (e.g., peptides) or chelators (e.g., DOTA) to the linker .

Carboxylic Acid Activation and Conjugation

The succinyl-terminated carboxylic acid is activated for amide bond formation, enabling covalent attachment to amines.

Activation Methods:

Example Reaction :

-

CDI-activated N-Boc-N′-succinyl-4,7,10-trioxa-1,13-tridecanediamine reacts with N-Boc-hexanediamine to form a trioxa-containing linker (compound 3 ) .

Comparative Analysis of Reaction Conditions

| Parameter | Boc Deprotection | CDI Activation | DCC Activation |

|---|---|---|---|

| Reaction Time | 1–2 hours | 12–24 hours | 4–6 hours |

| Workup | Neutralization required | Filter imidazole byproduct | Filter DCU precipitate |

| Scalability | High | Moderate | Moderate |

Stability and Handling Considerations

-

Storage : Stable for ≥2 years at -20°C; sensitive to light and moisture .

-

Solubility : Limited to DMF, DCM, and other aprotic solvents .

This compound’s bifunctional reactivity and stability under diverse conditions make it indispensable for tailored molecular design. Further studies are needed to optimize yields in multi-step syntheses and explore novel applications in nanotechnology.

科学研究应用

Role as a Linker

N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine serves as a bifunctional linker due to its ability to react with two different functional groups. This property makes it essential in the synthesis of complex molecules in organic chemistry and medicinal chemistry. The compound's structure includes protective groups that enhance its stability during reactions while facilitating the formation of desired products.

Synthesis Pathway

The synthesis of this compound involves several steps that must be optimized for yield and purity. The typical synthesis pathway includes:

- Formation of the Boc-protected amine : This step involves the protection of the amine group to prevent undesired reactions.

- Introduction of the succinyl group : The succinyl moiety enhances solubility and reactivity.

- Formation of ether linkages : The three ether linkages contribute to the compound's amphiphilic nature.

While direct biological activity data for this compound is limited, compounds with similar structures often exhibit significant biological properties. These may include:

- Antimicrobial Activity : The amphiphilic nature can enhance interaction with microbial membranes.

- Drug Delivery Systems : The compound's ability to enhance solubility and bioavailability positions it as a candidate for drug delivery applications.

Interaction Studies

Research indicates that compounds with similar motifs can interact effectively with enzymes or receptors due to their structural characteristics. Further studies are warranted to elucidate specific interactions and their implications for biological systems.

作用机制

The mechanism of action of N-Boc-N’-succinyl-4,7,10-trioxa-1,13-tridecanediamine involves its ability to form stable covalent bonds with other molecules. The Boc protecting group provides stability during chemical reactions, and its removal under acidic conditions allows for further functionalization . The compound’s bifunctional nature enables it to act as a linker, facilitating the formation of complex molecular structures .

相似化合物的比较

N-Fmoc-N″-succinyl-4,7,10-trioxa-1,13-tridecanediamine

Key Differences :

- Protecting Group : The Fmoc (fluorenylmethyloxycarbonyl) group replaces Boc. Fmoc is cleaved under basic conditions (e.g., piperidine), making it ideal for solid-phase peptide synthesis (SPPS) .

- Applications : Used in controlled crosslinking and stepwise functionalization, particularly in peptide triazole synthesis and cellulose functionalization .

- Stability : Light-sensitive and stored at -20°C, whereas the Boc variant requires -80°C storage .

Advantages :

Limitations :

- Lower acid stability compared to Boc, restricting use in acidic reaction environments.

N-Boc-4,7,10-trioxa-1,13-tridecanediamine

Key Differences :

- Lacks Succinyl Group : This simpler diamine retains the Boc-protected amine but omits the succinyl linker, limiting its role in covalent conjugation .

- Applications : Explored in enzyme inhibition studies (e.g., acetylcholinesterase) and protein-ligand interaction assays .

- Reactivity : Free secondary amine enables alkylation or Schiff base formation, contrasting with the succinyl variant’s focus on amide bonds.

Advantages :

- Simplified structure reduces synthetic complexity.

- Cost-effective for non-conjugation applications.

4,7,10-Trioxa-1,13-tridecanediamine

Key Differences :

- Unprotected Amines : Both terminal amines are free, enabling direct participation in reactions like carbon dot passivation .

- Applications: Surface modification of nanomaterials (e.g., carbon dots) to enhance biocompatibility and photoluminescence .

- Reactivity : High nucleophilicity limits use in controlled bioconjugation without additional protection.

Advantages :

- Ideal for one-step functionalization of nanoparticles.

- Low molecular weight improves solubility in aqueous systems.

Comparative Data Table

This compound

- Synthetic Efficiency : Achieves 55% yield in peptide coupling steps, with subsequent oxidation and deprotection steps exceeding 90% efficiency .

- Bioconjugation : Critical for site-selective trastuzumab-DOTA conjugates, enhancing radiopharmaceutical stability .

- Theranostic Potential: Used in folate-receptor-targeted Pt(IV) prodrugs for controlled drug release .

N-Fmoc-N″-succinyl Variant

Unprotected Trioxa Diamine

- Nanotechnology: Passivates carbon dots, enabling tunable photoluminescence for bioimaging .

生物活性

Overview

N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine is a synthetic compound characterized by its bifunctional structure that includes a Boc (tert-butoxycarbonyl) protective group and a succinyl moiety. Its molecular formula is , with a molecular weight of 420.50 g/mol. This compound is primarily utilized in chemical synthesis and bioconjugation due to its ability to form stable covalent bonds with various biomolecules.

Synthesis

The synthesis of this compound typically involves several steps:

- Reaction with Succinic Anhydride : The compound is synthesized by reacting 4,7,10-trioxa-1,13-tridecanediamine with succinic anhydride in the presence of a base.

- Protection of Amine Groups : The amine groups are subsequently protected using the Boc group to enhance stability during further reactions.

This compound acts primarily as a linker molecule. Its mechanism of action involves:

- Covalent Bond Formation : It forms stable covalent bonds with target molecules through its reactive groups.

- Hydrolysis : Under acidic conditions, the Boc protecting group can be removed to expose free amines for further functionalization.

Biological Activity

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit notable biological properties:

- Antimicrobial Activity : Some derivatives show potential as antimicrobial agents due to their amphiphilic nature.

- Drug Delivery Systems : The succinyl group enhances solubility and bioavailability in biological systems, making it suitable for drug delivery applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine | Similar structure but uses an Fmoc protecting group | More commonly used in peptide synthesis |

| N-Boc-4,7,10-trioxa-1,13-tridecanediamine | Lacks the succinyl group | Less versatile as a linker |

| N-succinyl-L-lysine | Contains an amino acid structure | Naturally occurring; used in biochemistry |

Applications in Research

This compound has several applications across various fields:

- Chemistry : Used as a cross-linking reagent in organic synthesis.

- Biology : Employed in the modification of biomolecules to study their structure and function.

- Medicine : Facilitates the development of drug delivery systems by acting as a linker for therapeutic agents.

Case Studies and Research Findings

While direct case studies on this compound are sparse due to its relatively recent introduction into research applications, studies involving similar compounds indicate promising results:

-

Study on Peptide Conjugates : Research has demonstrated that using such linkers can enhance the stability and bioactivity of peptide conjugates.

- Example: A study showed that peptide conjugates formed with N-Fmoc derivatives exhibited improved pharmacokinetics compared to unmodified peptides.

常见问题

Q. What are the standard synthetic protocols for N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine?

The synthesis typically involves sequential functionalization of the trioxatridecanediamine backbone. A robust protocol includes:

- Step 1 : Peptide coupling between 4,7,10-trioxa-1,13-tridecanediamine (TTD) and succinic anhydride in acetonitrile at 0°C, yielding the succinyl intermediate .

- Step 2 : Boc protection of the terminal amine using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM), achieving >90% yield after purification .

- Step 3 : Oxidation of the thioether intermediate (if applicable) with m-chloroperoxybenzoic acid (mCPBA) to ensure stability .

- Key Characterization : Thin-layer chromatography (TLC) for reaction monitoring, and structural confirmation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS-ESI) .

Q. How is the compound characterized to confirm purity and structural integrity?

- Purity : HPLC analysis (e.g., 95% purity under gradient elution with acetonitrile/water) .

- Structural Confirmation :

- Functional Group Analysis : FT-IR for succinyl carbonyl (C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can coupling reactions involving this compound be optimized for site-selective bioconjugation?

- Reagent Selection : Use HATU/DIPEA in dry DMF for efficient amide bond formation, minimizing side reactions .

- Stoichiometry : Maintain a 1:1 molar ratio of the compound to target biomolecules (e.g., folic acid derivatives) to avoid overmodification .

- Light Sensitivity : Protect reactions from light using foil-covered vessels to prevent degradation of light-sensitive intermediates .

Q. What are common side reactions during synthesis, and how are they mitigated?

- Succinyl Hydrolysis : Occurs under basic conditions. Mitigation involves strict pH control (pH 5–7) and low-temperature reactions (0–4°C) during succinylation .

- Boc Deprotection Prematurely : Avoid acidic conditions during intermediate steps. Use TFA/DCM (4:1) only in the final deprotection step .

- Byproduct Formation : Purify intermediates via C18 solid-phase extraction (SPE) or preparative HPLC to remove unreacted TTD or succinic anhydride .

Q. How can this compound be applied to create site-selectively modified radioimmunoconjugates?

- Linker Design : The trioxa chain enhances hydrophilicity, reducing aggregation in aqueous systems. Conjugate via thiol-reactive chelators (e.g., maleimide derivatives) for radiometal labeling (e.g., ⁹⁰Y, ¹⁷⁷Lu) .

- In Vivo Stability : PEG spacers improve pharmacokinetics by minimizing off-target binding. Use HRMS-ESI to validate conjugate integrity post-synthesis .

Q. What strategies improve solubility for in vivo applications?

Q. How is the compound utilized in PROTAC (Proteolysis-Targeting Chimera) development?

- Bifunctional Linker Role : Connects E3 ligase ligands (e.g., thalidomide derivatives) to target protein binders. The Boc group allows selective deprotection for orthogonal conjugation .

- Case Study : Conjugation to a folate derivative enabled tumor-targeted degradation of oncoproteins, validated via competition ELISA and surface plasmon resonance (SPR) .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。